Grosvenorine
Overview
Description
Grosvenorine is a major flavonoid compound found in the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey , a medicinal plant endemic to China. It has been studied for its metabolism within the human gastrointestinal tract, including artificial gastric and intestinal juices, as well as its pharmacological activities such as anti-complement, antibacterial, and antioxidant activities. The metabolism of grosvenorine by human intestinal flora results in four metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol, which possess more potent pharmacological activities than grosvenorine itself (Wang et al., 2015).
Synthesis Analysis
The synthesis of grosvenorine and similar compounds can involve multi-component reactions, such as the Mn-catalyzed three-component synthesis of 1,5-amino/keto alcohols from Grignard reagents, imines/nitriles, and tetrahydrofuran (THF), showcasing innovative approaches to forming complex organic structures (He et al., 2014).
Molecular Structure Analysis
Grosvenorine's structure was determined through various spectroscopic methods, identifying it as kaempferol-3-O-α-L-rhamnopyranoside-7-O[β-D-glucopyranosyl-(1-2)-α-L-rhamnopyranoside] , indicating a complex flavonol glycoside structure (Chen, 1994).
Chemical Reactions and Properties
Research on related compounds and reactions, such as dynamic imine chemistry and template-directed synthesis employing reversible imine bond formation , provides insight into the chemical behavior and reactivity of complex organic molecules like grosvenorine. These studies highlight the versatility and dynamics of imine bonds in synthetic chemistry, which could be relevant to understanding grosvenorine's chemical properties (Belowich & Stoddart, 2012; Meyer, Joiner, & Stoddart, 2007).
Physical Properties Analysis
While specific studies on grosvenorine's physical properties are scarce, related research on the physical and structural properties of heavy Grignard reagents offers a perspective on how similar compounds' physical characteristics, such as solubility and stability, can be influenced by their molecular structure (Westerhausen et al., 2017).
Chemical Properties Analysis
The chemical properties of grosvenorine, particularly its redox properties , can be inferred from studies on similarly structured compounds. For instance, research on the redox properties of extremely crowded triarylpnictogens shows how bulky aryl groups can affect a compound's redox behavior, suggesting that grosvenorine's flavonoid structure may similarly influence its chemical reactivity and stability (Sasaki et al., 2002).
Scientific Research Applications
-
Food Industry
- Summary : S. grosvenorii can be used as a natural sweetener . Its fruits are extremely sweet and have been used extensively across southern China .
- Methods : The fruit is harvested and processed to extract the sweet components for use in food products .
- Results : The use of S. grosvenorii as a sweetener has been successful, with its sweetness being much higher than that of common sugar .
-
Traditional Medicine
- Summary : S. grosvenorii has been used in traditional medicine for moistening the lungs, quenching a cough, smoothing the intestines, and relieving constipation .
- Methods : The fruit is typically dried and used in teas or other beverages .
- Results : Many people have reported relief from these symptoms after consuming S. grosvenorii .
-
Pharmacological Effects
- Summary : S. grosvenorii has pharmacological effects such as immune regulation, hypoglycemia, antioxidant, hepatoprotective, and antitumor effects .
- Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
- Results : Studies have shown promising results in these areas, but more research is needed .
-
Antioxidant Effects
-
Hypoglycemic Effects
-
Hepatoprotective Effects
-
Anti-Inflammatory and Anti-Allergic Effects
- Summary : S. grosvenorii has been found to have anti-inflammatory and anti-allergic effects .
- Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
- Results : Studies have shown that S. grosvenorii can help to alleviate inflammation and allergic reactions .
-
Anti-Aging and Anti-Oxidative Effects
-
Lipid-Lowering Effects
-
Anti-Depression and Anti-Fatigue Effects
- Summary : S. grosvenorii has been found to have anti-depression and anti-fatigue effects .
- Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
- Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of depression and fatigue .
-
Anti-Schizophrenic and Anti-Parkinson Effects
- Summary : S. grosvenorii has been found to have anti-schizophrenic and anti-Parkinson effects .
- Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
- Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of schizophrenia and Parkinson’s disease .
-
Anti-Fibrotic and Anti-Tumor Effects
-
Antimicrobial Effects
-
Expectorant Effects
- Summary : S. grosvenorii has been found to have expectorant effects .
- Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
- Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of respiratory ailments by promoting the secretion of sputum .
-
Preventing Dental Caries
-
Anti-Phlegm Effects
-
Relaxing the Intestine
- Summary : S. grosvenorii has been found to have effects in relaxing the intestine .
- Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
- Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of gastrointestinal ailments by relaxing the intestine .
-
Relieving Constipation
Safety And Hazards
Future Directions
The pharmacological research of the fruits of S. grosvenorii, which contain Grosvenorine, has attracted extensive attention . An increasing number of extracts and compounds have been demonstrated to have various health benefits . This provides theoretical support for further investigation of its biological functions and potential clinical applications .
properties
IUPAC Name |
7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGGWIVHOGEVSP-NWQOLJAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Grosvenorine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.